An In-depth Technical Guide to 1-(Pyridin-3-yl)cyclobutan-1-ol Hydrochloride: Properties, Synthesis, and Characterization
An In-depth Technical Guide to 1-(Pyridin-3-yl)cyclobutan-1-ol Hydrochloride: Properties, Synthesis, and Characterization
This technical guide provides a comprehensive overview of 1-(Pyridin-3-yl)cyclobutan-1-ol hydrochloride, a heterocyclic compound of interest to researchers and professionals in drug discovery and development. This document delves into the core physicochemical properties, outlines a detailed synthesis and purification protocol, and presents a robust analytical workflow for its characterization, ensuring scientific integrity and practical applicability.
Introduction
1-(Pyridin-3-yl)cyclobutan-1-ol hydrochloride is a tertiary alcohol containing a pyridine ring and a cyclobutane moiety. The presence of the basic pyridine ring allows for the formation of a stable hydrochloride salt, which often improves the compound's solubility and handling properties. The unique three-dimensional arrangement of the cyclobutane ring coupled with the electronic properties of the pyridine heterocycle makes this and related structures attractive scaffolds in medicinal chemistry. Understanding the fundamental properties and establishing reliable methods for the synthesis and characterization of this compound are crucial first steps in exploring its potential applications.
Physicochemical Properties
A precise understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key identifiers and calculated properties of 1-(Pyridin-3-yl)cyclobutan-1-ol hydrochloride are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C9H12ClNO | [1][2] |
| Molecular Weight | 185.65 g/mol | [1][2] |
| Exact Mass | 185.06074 Da | Calculated |
| CAS Number | 1955506-22-5 | [1][2] |
| Appearance | White to off-white solid (Typical) | Inferred |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol) | Inferred |
The exact mass is calculated based on the most abundant isotopes of the constituent elements: Carbon (¹²C = 12.000000), Hydrogen (¹H = 1.007825), Chlorine (³⁵Cl = 34.968853), Nitrogen (¹⁴N = 14.003074), and Oxygen (¹⁶O = 15.994915).
Synthesis and Purification
The synthesis of 1-(Pyridin-3-yl)cyclobutan-1-ol hydrochloride can be achieved through a Grignard reaction, a classic and reliable method for forming carbon-carbon bonds. This approach involves the reaction of a pyridinyl Grignard reagent with cyclobutanone. The resulting tertiary alcohol is then converted to its hydrochloride salt.
Synthetic Workflow
The overall synthetic strategy is depicted in the following workflow diagram.
Caption: Synthetic pathway for 1-(Pyridin-3-yl)cyclobutan-1-ol hydrochloride.
Experimental Protocol
Materials:
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3-Bromopyridine
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Magnesium turnings
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Anhydrous tetrahydrofuran (THF)
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Iodine (crystal)
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Cyclobutanone
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Saturated aqueous ammonium chloride (NH₄Cl)
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Anhydrous diethyl ether (Et₂O)
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Hydrochloric acid solution in diethyl ether (e.g., 2 M)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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Grignard Reagent Formation:
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To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.
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Add a small crystal of iodine to the flask.
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Add a solution of 3-bromopyridine in anhydrous THF dropwise to the magnesium turnings under a nitrogen atmosphere.
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The reaction is initiated by gentle heating. Once the reaction starts (as indicated by a color change and gentle reflux), the remaining 3-bromopyridine solution is added at a rate that maintains a gentle reflux.
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After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent, pyridin-3-ylmagnesium bromide.
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Reaction with Cyclobutanone:
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The flask containing the Grignard reagent is cooled to 0 °C in an ice bath.
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A solution of cyclobutanone in anhydrous THF is added dropwise to the stirred Grignard reagent.
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.
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Work-up and Extraction:
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The reaction is quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
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The resulting mixture is transferred to a separatory funnel and extracted with diethyl ether or ethyl acetate (3x).
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The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude 1-(pyridin-3-yl)cyclobutan-1-ol free base.
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Purification and Salt Formation:
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The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
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The purified free base is dissolved in a minimal amount of anhydrous diethyl ether.
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A solution of HCl in diethyl ether is added dropwise with stirring.
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The hydrochloride salt will precipitate out of the solution.
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The precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield 1-(pyridin-3-yl)cyclobutan-1-ol hydrochloride as a solid.
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Analytical Characterization
A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound.
Analytical Workflow
The following diagram illustrates a typical workflow for the analytical characterization of 1-(pyridin-3-yl)cyclobutan-1-ol hydrochloride.
Caption: Workflow for the analytical characterization of the target compound.
Analytical Methodologies
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the pyridine ring, the aliphatic protons of the cyclobutane ring, and the hydroxyl proton. The integration of these signals should correspond to the number of protons in each environment.
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¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule, with distinct signals for the aromatic carbons of the pyridine ring and the aliphatic carbons of the cyclobutane ring, including the quaternary carbon bearing the hydroxyl group.
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Mass Spectrometry (MS):
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High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion of the free base, which should be consistent with the calculated exact mass of C₉H₁₁NO. This provides strong evidence for the elemental composition.
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High-Performance Liquid Chromatography (HPLC):
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HPLC is employed to assess the purity of the final compound. A reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of acetonitrile in water with a modifier like trifluoroacetic acid) can be used. The purity is determined by the area percentage of the main peak in the chromatogram.
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Elemental Analysis:
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Combustion analysis can be performed to determine the percentage composition of carbon, hydrogen, and nitrogen. The experimental values should be in close agreement with the theoretical values calculated from the molecular formula C₉H₁₂ClNO.
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Safety and Handling
As with any chemical reagent, 1-(Pyridin-3-yl)cyclobutan-1-ol hydrochloride should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
